Regioisomeric Differentiation: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution on Aniline Ring Determines Physicochemical Properties and Target Engagement Potential
The target compound (3,5-dimethyl substitution) exhibits a calculated LogP of 2.09 and topological polar surface area (TPSA) of 85.08 Ų . In contrast, the 3,4-dimethyl regioisomer (CAS 1340887-09-3) has a predicted LogP of approximately 3.03 [1]. This ~0.94 LogP unit difference translates to a roughly 8.7-fold difference in lipophilicity, which can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior. The 3,5-substitution pattern also presents symmetric steric hindrance around the aniline nitrogen, potentially restricting rotational freedom differently than the asymmetric 3,4-substitution, which may alter the compound's conformational sampling and target recognition.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.09, TPSA = 85.08 Ų (predicted) |
| Comparator Or Baseline | 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1340887-09-3): LogP ≈ 3.03 (predicted) [1] |
| Quantified Difference | ΔLogP ≈ -0.94 (target compound is less lipophilic); TPSA data for 3,4-isomer not available for comparison |
| Conditions | Predicted/computed values based on molecular structure; experimental LogP values not available for either compound |
Why This Matters
The significantly lower lipophilicity of the 3,5-dimethyl isomer may offer superior solubility and drug-likeness for certain target classes, making it a distinctly different tool compound from the 3,4-dimethyl variant in screening libraries.
- [1] PrenDB. Predicted LogP for 2-[(3,4-dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1340887-09-3). LogP ≈ 3.03, Molecular Weight: 367.23 g/mol (note: this entry may represent a different compound; consult primary source). View Source
